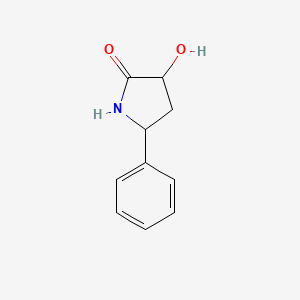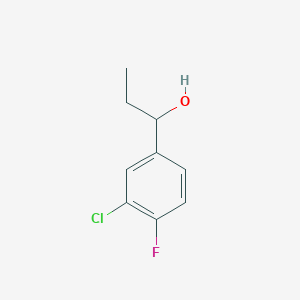
1-(3-Chloro-4-fluorophenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-4-fluorophenyl)-1-propanol” is a chemical compound. It is characterized by the presence of a chloro and a fluoro group attached to a phenyl ring . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process, starting from readily available materials. The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using single crystal XRD structure, DFT, and molecular dynamics . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the storage temperature of “1-(3-Chloro-4-fluorophenyl)pyrrolidine” is 2-8°C . The molecular weight of this compound is 199.65 .Wissenschaftliche Forschungsanwendungen
Chiral Intermediate in Antidepressant Synthesis : 1-(3-Chloro-4-fluorophenyl)-1-propanol serves as a crucial chiral intermediate in the synthesis of antidepressant drugs. The asymmetric synthesis of its variant, (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase has shown high enantioselectivity, underscoring its potential in pharmaceutical applications (Choi et al., 2010).
Enzymatic Reduction for Drug Synthesis : Another study demonstrated the enzymatic reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol using immobilized Acetobacter sp. cells, highlighting the compound's role in creating optically pure intermediates for drug synthesis, particularly for treating depression (Huang Yu-me, 2015).
Lipase Catalyzed Kinetic Resolution : Pharmaceutically useful chloro alcohols, including 3-chloro-1-phenyl-1-propanol, were prepared in enantiomerically pure form using an efficient lipase PS catalyzed transesterification, signifying its importance in the pharmaceutical industry (Raju, Chiou, & Tai, 1995).
Synthesis of (S)-fluoxetine Hydrochloride : The compound has been used in the synthesis of (S)-fluoxetine hydrochloride, an antidepressant medication, illustrating its application in the creation of clinically significant pharmaceuticals (Lu Jun, 2013).
Acetylcholinesterase Inhibition Studies : In a study focusing on acetylcholinesterase inhibition, related compounds like 1-phenoxy-2-propanone and 1-chloro-3-phenoxy-2-propanone demonstrated competitive inhibition, indicating the potential use of similar chloro alcohol structures in neurological research (Dafforn et al., 1982).
Chemical Structure Analysis : Research involving the molecular structure, FT-IR, hyperpolarizability, and HOMO-LUMO analysis of similar compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provides insights into the chemical and physical properties of chloro- and fluoro-substituted phenyl propanols (Najiya et al., 2014).
Enzymatic Activity for Bio-Production : The study on carbonyl reductase from Novosphingobium aromaticivorans, used for the conversion of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, presents a significant leap towards the efficient, green production of such compounds at an industrial scale (Tang et al., 2018).
Adsorption and Band Profile Prediction : The study of the adsorption behavior and band profile prediction of enantiomers of 3-chloro-1-phenyl-1-propanol contributes to understanding the compound's chromatographic properties, essential for purification processes in chemical synthesis (Cherra, Khattabi, & Guiochon, 2000).
Wirkmechanismus
The mechanism of action of similar compounds involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLAAQVGXUCXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)
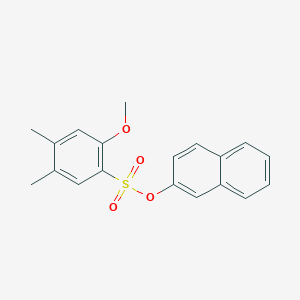

![6-(4-Methoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945590.png)

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)
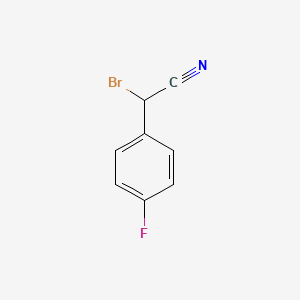
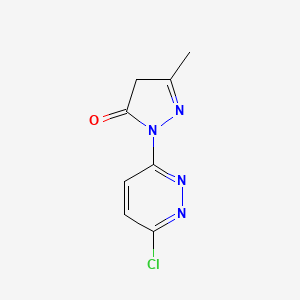

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)
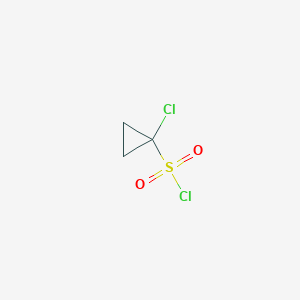
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)
